
1-(2-Aminoethoxy)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethoxy)propan-2-one is an organic compound with the molecular formula C5H11NO2. It is a versatile molecule that finds applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an amino group and an ethoxy group attached to a propanone backbone, making it a valuable intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Aminoethoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-aminoethanol with acetone under acidic or basic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{COCH}_3 + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{COCH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
1-(2-Aminoethoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
1-(2-Aminoethoxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for polymers and resins.
作用機序
The mechanism of action of 1-(2-Aminoethoxy)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
1-(2-Aminoethoxy)propan-2-one can be compared with other similar compounds, such as:
3-(2-Aminoethoxy)propan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-(2-Aminoethoxy)ethanol: This compound has a shorter carbon chain and lacks the ketone group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Conclusion
This compound is a valuable compound with diverse applications in various fields. Its unique structure and reactivity make it an important intermediate in synthetic chemistry and a useful tool in scientific research. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its full potential for various applications.
特性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
117.15 g/mol |
IUPAC名 |
1-(2-aminoethoxy)propan-2-one |
InChI |
InChI=1S/C5H11NO2/c1-5(7)4-8-3-2-6/h2-4,6H2,1H3 |
InChIキー |
NDFVFXUGXQPFJB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)COCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B13492180.png)
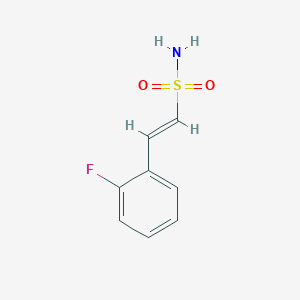
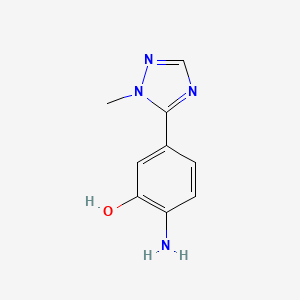
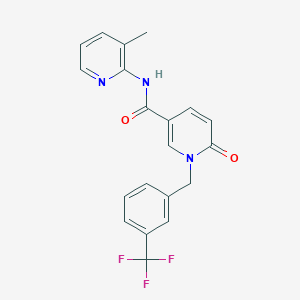
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)
![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
![(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13492218.png)
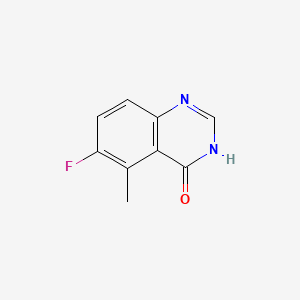
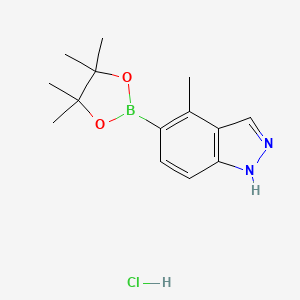
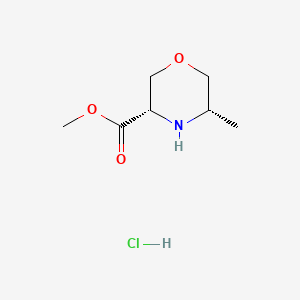

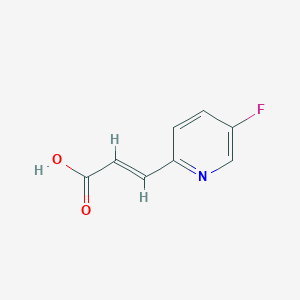
![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)

